REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[NH2:4].N1C=CC=CC=1.[I:16]Cl.O>C(O)(=O)C>[I:16][C:7]1[C:6]([F:9])=[CH:5][C:3]([NH2:4])=[C:2]([F:1])[CH:8]=1
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=C(C=C1)F
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixed solution was further stirred at 70° to 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
DISSOLUTION
|
Details
|
The resulting crystals were dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with water twice
|
Type
|
DISTILLATION
|
Details
|
by distilled off chloroform
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (b.p. 130° to 140° C./20 mmHg)
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(N)C=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |